Rhodblock 1a
Overview
Description
Rhodblock 1a, also known as (4,5-Dihydro-3,5-diphenyl-1H-pyrazol-1-yl)-2-furanyl-methanone, is a chemical compound with the empirical formula C20H16N2O2 and a molecular weight of 316.35 g/mol . It is primarily known for its role as an inhibitor of the Rho Kinase pathway . This pathway is crucial in various cellular processes, including cell division, migration, and contraction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rhodblock 1a involves the reaction of 4,5-dihydro-3,5-diphenyl-1H-pyrazole with 2-furanyl-methanone under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at controlled temperatures to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of this compound on an industrial scale would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Rhodblock 1a undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different furan derivatives, while reduction could result in the formation of various pyrazole derivatives.
Scientific Research Applications
Rhodblock 1a has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a probe to study chemical reactions.
Biology: Employed in cell biology to investigate the Rho Kinase pathway and its role in cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Rhodblock 1a exerts its effects by inhibiting the Rho Kinase pathway . This pathway is involved in the regulation of the cytoskeleton, cell shape, and motility. By inhibiting Rho Kinase, this compound disrupts the phosphorylation of myosin light chain, which is essential for various cellular functions, including contraction and migration .
Comparison with Similar Compounds
Similar Compounds
Rhodblock 1b: Structurally related to Rhodblock 1a, with variations in the furan substituent.
Rhodblock 6: Another inhibitor of the Rho Kinase pathway, identified in the same screening process as this compound.
Uniqueness
This compound is unique due to its specific inhibitory action on the Rho Kinase pathway, making it a valuable tool for studying this pathway’s role in various cellular processes. Its structural features, such as the pyrazole and furan rings, contribute to its distinct chemical properties and biological activities.
Properties
IUPAC Name |
(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-(furan-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-20(19-12-7-13-24-19)22-18(16-10-5-2-6-11-16)14-17(21-22)15-8-3-1-4-9-15/h1-13,18H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIXLXIVAMCBLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CO3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387961 | |
Record name | Rhodblock 1a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701226-08-6 | |
Record name | Rhodblock 1a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rhodblock 1a | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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